
2-Butanone, 3-iodo-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 3-iodo-3-methyl- is a synthetic compound used in scientific research for its unique properties. It is also known as MI3, and its chemical formula is C5H9IO. This compound has gained significant attention in recent years due to its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of MI3 involves the inhibition of c-Cbl, which leads to the stabilization of various receptor tyrosine kinases (RTKs) and downstream signaling molecules. This, in turn, leads to the activation of various cellular processes, including cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
MI3 has been shown to have various biochemical and physiological effects. It has been shown to induce the accumulation of ubiquitinated proteins, leading to the activation of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.
MI3 has also been shown to induce the activation of the mitogen-activated protein kinase (MAPK) pathway, leading to the activation of various transcription factors, including c-Jun and c-Fos.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MI3 is its potency and selectivity towards c-Cbl. This allows for the specific inhibition of c-Cbl without affecting other cellular processes.
However, one of the limitations of MI3 is its stability, which can lead to the formation of degradation products over time. This can affect the reproducibility of experiments and lead to inaccurate results.
Zukünftige Richtungen
There are several future directions for the study of MI3. One area of research is the development of more stable analogs of MI3 that can be used in long-term experiments.
Another area of research is the identification of other cellular processes that are affected by MI3. This can lead to the discovery of new therapeutic targets for various diseases, including cancer.
Conclusion:
2-Butanone, 3-iodo-3-methyl- is a synthetic compound with unique properties that make it a valuable tool in scientific research. Its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry, make it a promising compound for future research. The identification of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments, as well as future directions, are crucial for the development of new therapeutic targets and the advancement of scientific knowledge.
Synthesemethoden
The synthesis of 2-Butanone, 3-iodo-3-methyl- involves the reaction of 3-iodo-3-methyl-2-butanone with sodium hydride in tetrahydrofuran (THF) at room temperature. The reaction yields MI3 as a yellowish solid with a melting point of 85-87°C.
Wissenschaftliche Forschungsanwendungen
MI3 has been extensively studied for its potential applications in various scientific fields. In biochemistry, it has been used as a potent inhibitor of the E3 ubiquitin ligase c-Cbl, which is involved in the regulation of various cellular processes, including receptor endocytosis and signal transduction.
MI3 has also been studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells, by inducing apoptosis and cell cycle arrest.
Eigenschaften
CAS-Nummer |
113613-35-7 |
|---|---|
Produktname |
2-Butanone, 3-iodo-3-methyl- |
Molekularformel |
C5H9IO |
Molekulargewicht |
212.03 g/mol |
IUPAC-Name |
3-iodo-3-methylbutan-2-one |
InChI |
InChI=1S/C5H9IO/c1-4(7)5(2,3)6/h1-3H3 |
InChI-Schlüssel |
AMAJPSBXXMYTFM-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)I |
Kanonische SMILES |
CC(=O)C(C)(C)I |
Andere CAS-Nummern |
113613-35-7 |
Synonyme |
2-Butanone, 3-iodo-3-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



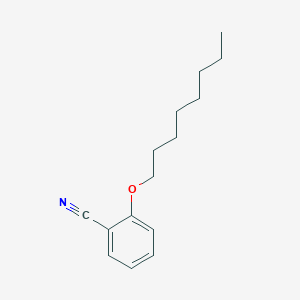
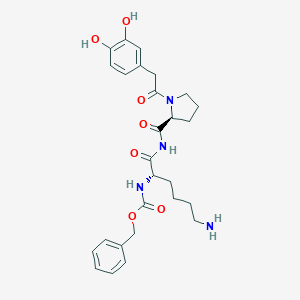
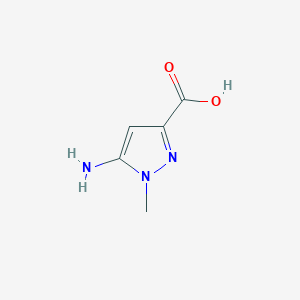
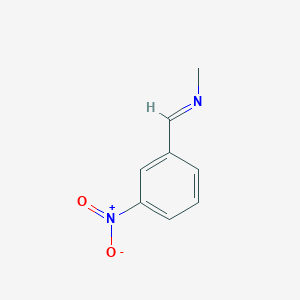

![3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40392.png)
![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B40399.png)
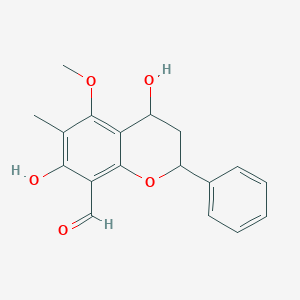

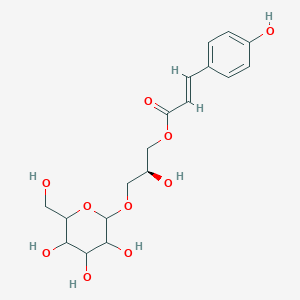
![8-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B40403.png)

![N-[1-(furan-2-yl)ethyl]hydroxylamine](/img/structure/B40406.png)